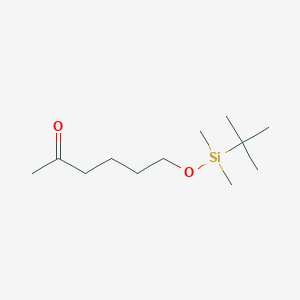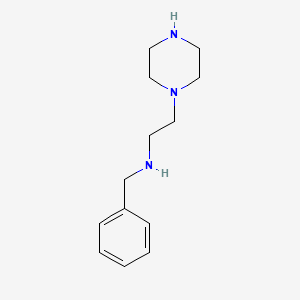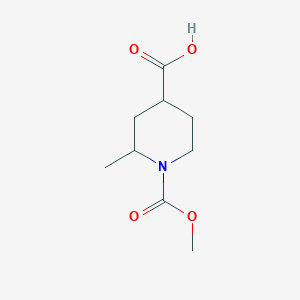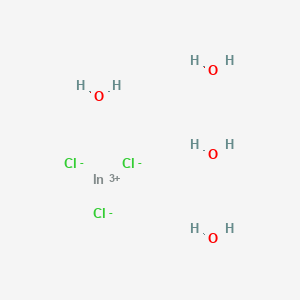
6-((tert-Butyldimethylsilyl)oxy)hexan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((tert-Butyldimethylsilyl)oxy)hexan-2-one is a chemical compound with the molecular formula C12H26O2Si. It is a derivative of 2-hexanone, where the hydroxyl group is replaced by a tert-butyldimethylsilyl (TBDMS) group. This modification enhances the compound’s stability and alters its reactivity, making it useful in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-((tert-Butyldimethylsilyl)oxy)hexan-2-one typically involves the protection of the hydroxyl group in 2-hexanone using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
2-Hexanone+TBDMS-Cl→2-Hexanone, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-((tert-Butyldimethylsilyl)oxy)hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The TBDMS group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols.
Wissenschaftliche Forschungsanwendungen
6-((tert-Butyldimethylsilyl)oxy)hexan-2-one has several scientific research applications:
Chemistry: It is used as a protecting group for hydroxyl functionalities in organic synthesis, allowing for selective reactions on other parts of the molecule.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the study of biochemical pathways and mechanisms.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which 6-((tert-Butyldimethylsilyl)oxy)hexan-2-one exerts its effects is primarily through its role as a protecting group. The TBDMS group shields the hydroxyl functionality from unwanted reactions, allowing for selective transformations elsewhere in the molecule. This protection is reversible, enabling the recovery of the original hydroxyl group under mild conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-((tert-Butyldimethylsilyl)oxy)hexan-2-one
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its stability and reactivity profile. The TBDMS group provides robust protection under a wide range of conditions, making it a versatile tool in synthetic chemistry. Compared to other protecting groups, it offers a balance of stability and ease of removal, which is advantageous in multi-step synthesis processes.
Eigenschaften
CAS-Nummer |
110862-03-8 |
|---|---|
Molekularformel |
C12H26O2Si |
Molekulargewicht |
230.42 g/mol |
IUPAC-Name |
6-[tert-butyl(dimethyl)silyl]oxyhexan-2-one |
InChI |
InChI=1S/C12H26O2Si/c1-11(13)9-7-8-10-14-15(5,6)12(2,3)4/h7-10H2,1-6H3 |
InChI-Schlüssel |
YUFRIBDLMRZBAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCCCO[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(4-((4-(2-Oxo-2,3-dihydro-1H-benzo[D]imidazol-1-YL)piperidin-1-YL)methyl)phenyl)-2-phenylquinoxaline-6-carboxylic acid](/img/structure/B8761746.png)

![[1,1'-Biphenyl]-4-ol, 4'-ethenyl-](/img/structure/B8761755.png)


![[(Cyclopropylamino)-phosphonomethyl]phosphonic acid](/img/structure/B8761777.png)


